molecular formula C13H14N2OS B11967603 N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide

N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide

Cat. No.: B11967603
M. Wt: 246.33 g/mol
InChI Key: XDAWWSALLIQKLU-UHFFFAOYSA-N
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Description

"N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide" is a thiazole-derived acetamide compound characterized by a 4-methylbenzyl substituent at the 5-position of the thiazole ring and an acetamide group at the 2-position. The 4-methylbenzyl group likely enhances lipophilicity, influencing membrane permeability and target binding, as seen in related compounds . Thiazole acetamides are privileged scaffolds in medicinal chemistry due to their versatility in interacting with enzymes and receptors via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)7-12-8-14-13(17-12)15-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,15,16)

InChI Key

XDAWWSALLIQKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions. This reaction forms the core thiazole structure.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazole intermediate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the acetamide group to an amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide, have demonstrated significant antimicrobial activity against various pathogens:

  • Mechanism : The antimicrobial action often involves disrupting microbial cell membranes or interfering with metabolic processes essential for bacterial survival.
  • Research Findings : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research:

  • Cell Viability Studies : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit proliferation and cause cell cycle arrest in breast cancer cells (MCF7) and other cancer types .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlights the importance of specific substituents on the thiazole ring for enhancing anticancer activity. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro .

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains using the turbidimetric method. Results indicated significant inhibition zones compared to control groups, supporting its use as a potential antimicrobial agent .
  • Anticancer Efficacy Evaluation :
    • In another investigation, the compound was tested against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). It exhibited notable cytotoxicity, particularly against colon and ovarian cancer cells, with GI50 values indicating effective growth inhibition at low concentrations .

Mechanism of Action

The mechanism of action of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The acetamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related acetamide derivatives are categorized based on substituents and biological activities. Below is a detailed comparison:

Structural Classes and Key Features

Compound Class Structural Features Example Compounds
Benzothiazole Acetamides Aryl/alkyl groups at benzothiazole 6-position; acetamide linkage N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide (urease inhibitor)
Thiazole-Thiadiazole Hybrids Thiadiazole linked via thioether; substituted ureido groups 4g, 4h, 4i, 4j (antiproliferative agents)
Thiazole-Piperazine Derivatives Piperazine linker with aryl substituents (e.g., methoxy, chloro) Compounds 13–18 (MMP inhibitors for inflammation)
Thiazolidinedione Acetamides 4-Substituted benzylidene groups on thiazolidinedione core 4d (VEGFR-2 inhibitor) , GB32 (histone deacetylase ligand)
Triazole-Benzothiazole Hybrids Triazole and benzimidazole moieties linked via acetamide 9a–e (antimicrobial/antioxidant agents)

Impact of Substituents on Activity

  • 4-Methylbenzyl Groups : Enhance lipophilicity and target affinity. For example, compound 4d () with a 4-methylbenzylidene group showed potent VEGFR-2 inhibition .
  • Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., 4j in ) improve antiproliferative activity but may reduce solubility .
  • Methoxy and Fluorine Substituents : Increase metabolic stability and enzyme inhibition (e.g., GB32 in ) .

Selectivity and Mechanism

  • MAO-B vs. MAO-A : Compounds with bulkier aryl groups (e.g., triazole-benzothiazole hybrids) show MAO-B selectivity, critical for Parkinson’s disease therapy .
  • Urease Inhibition: Acetamides with p-tolyl groups () bind non-metallic active sites via hydrogen bonding, a mechanism distinct from standard inhibitors .

Biological Activity

N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a synthetic compound characterized by its thiazole ring structure, which is fused with an acetamide group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{14}N_{2}S
  • Molecular Weight : Approximately 230.32 g/mol
  • Key Functional Groups : Thiazole ring, acetamide group, and 4-methylbenzyl substituent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that influence cell behavior.
  • DNA Interaction : The compound may interact with DNA, leading to alterations in gene expression and cellular processes.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.
  • Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Strains : Active against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, often comparable to standard antibiotics like ciprofloxacin and ampicillin .

Anticancer Activity

Research has highlighted the anticancer potential of this compound:

  • Cell Lines Tested : Demonstrated activity against estrogen receptor-positive breast cancer cells (MCF-7).
  • Mechanism : The compound's anticancer effects are thought to arise from its ability to disrupt critical cellular pathways through enzyme inhibition and receptor modulation.

Case Studies

  • Study on Anticancer Properties :
    • Researchers evaluated the effects of this compound on various cancer cell lines using MTT assays.
    • Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent cytotoxicity .
  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of synthesized thiazole derivatives, including this compound.
    • The compound exhibited MIC values ranging from 10 µg/mL to 20 µg/mL against tested bacterial strains, indicating strong antimicrobial activity .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives often correlates with specific structural features:

Structural FeatureActivity Impact
Thiazole RingEssential for biological activity
4-Methylbenzyl GroupEnhances interaction with biological targets
Acetamide SubstitutionInfluences solubility and bioavailability

Studies indicate that modifications to the thiazole ring or substituents can significantly affect the potency and selectivity of these compounds against various biological targets .

Q & A

Q. How do researchers evaluate synergistic effects when combining this compound with other therapeutics?

  • Methodology :
  • Combination Index (CI) : Calculate using Chou-Talalay method; CI < 1 indicates synergy .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify synergistic target pathways (e.g., apoptosis + cell cycle arrest) .

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